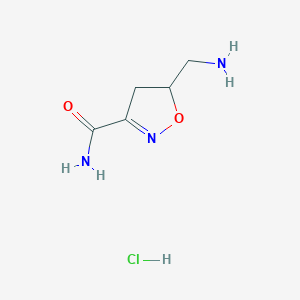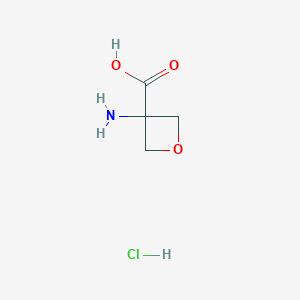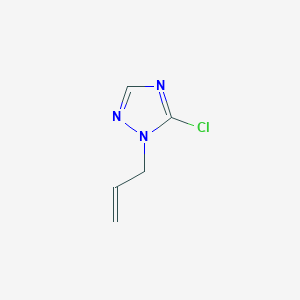
(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The IUPAC name of this compound is N1-(2,2-difluoroethyl)-N1-ethylethane-1,2-diamine dihydrochloride . The InChI code is 1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H . The molecular weight is 225.11 .Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique
1. Fluorescence Applications
- Fluorescent Properties : Aminoperfluorophenazines, including derivatives of 2-aminoethyl, exhibit UV-vis absorption and intense fluorescence, applicable in materials science and chemical sensing (Matsui et al., 2008).
2. Synthesis and Chemical Reactions
- Synthesis of Hydroxy Derivatives : The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, involving reactions with epoxyethane, demonstrates the chemical versatility of similar compounds (Jin Yi-cui, 2005).
- Surface Intermediates in Dehydrogenation : Research on the surface chemistry of ethylamine on Pt(111) surfaces suggests potential applications in catalysis and surface science (Waluyo et al., 2013).
- Domino Reactions for Synthesis : The catalyst-free domino reaction of N-heteroarylmethyl-N-2,2-difluoroethan-1-amine for synthesizing furan derivatives indicates potential in organic synthesis and pharmaceuticals (Zhao et al., 2020).
3. Metal Complexes and Coordination Chemistry
- Gold(I) Complexes : Gold(I) complexes with 2-(diphenylphosphanyl)ethylamine derivatives exhibit significant in vitro cytotoxicity, suggesting applications in medicinal chemistry (Sulaiman et al., 2016).
- Cobalt(III) Complexes : Cobalt(III) complexes with similar amine derivatives have been studied, indicating relevance in inorganic and coordination chemistry (Searle et al., 1979).
4. Spectroscopic Studies and Structural Analysis
- Nuclear Magnetic Resonance Study : NMR studies of aliphatic polyamines, including derivatives of 2-aminoethyl, provide insights into molecular structure and behavior (Dagnall et al., 1984).
Safety And Hazards
The compound has been classified under GHS07 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14F2N2.2ClH/c1-2-10(4-3-9)5-6(7)8;;/h6H,2-5,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGRFLZKBXCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(2,2-difluoroethyl)ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)


amine hydrochloride](/img/structure/B1379487.png)


![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)



![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
